molecular formula C11H12O B8529658 3-(4-Methylphenyl)-3-buten-2-one

3-(4-Methylphenyl)-3-buten-2-one

Cat. No.: B8529658
M. Wt: 160.21 g/mol
InChI Key: RWQPCBHCESZZQG-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

Substituted butenones are cornerstone molecules in modern organic chemistry research. They serve as versatile building blocks, or synthons, in the construction of more complex molecular architectures. Their importance is rooted in the reactivity of the α,β-unsaturated carbonyl group, which allows for a variety of chemical transformations. wikipedia.org Synthetic chemists utilize these compounds as key intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. ontosight.aicopernicus.org The ability to introduce various substituents onto the butenone scaffold allows for fine-tuning of steric and electronic properties, making them ideal substrates for investigating reaction mechanisms and developing new synthetic methodologies.

Overview of Conjugated Enone Systems in Chemical Science

The defining feature of a butenone like the one discussed here is the conjugated enone system. This arrangement consists of a carbon-carbon double bond directly connected to a carbonyl (C=O) group, creating a delocalized system of π-electrons across these four atoms. fiveable.me This electron delocalization imparts unique stability and reactivity to the molecule. fiveable.me

Unlike simple ketones which primarily undergo nucleophilic attack at the carbonyl carbon (a 1,2-addition), conjugated enones possess a second electrophilic site at the β-carbon. wikipedia.org This allows them to undergo conjugate addition, also known as Michael addition, where a nucleophile attacks the β-carbon. wikipedia.org This dual reactivity makes conjugated enones exceptionally useful in synthetic organic chemistry, providing a strategic pathway for carbon-carbon bond formation. ncert.nic.in Furthermore, the extended conjugation affects their spectroscopic properties, leading to characteristic absorption bands in the UV-Vis spectrum that are useful for identification. fiveable.me

CharacteristicDescription
Structure A carbonyl group (C=O) is conjugated with a carbon-carbon double bond (C=C).
Reactivity Features two electrophilic sites: the carbonyl carbon and the β-carbon.
Key Reactions Undergoes both 1,2-nucleophilic addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). wikipedia.org
Synthetic Utility Widely used in reactions like the Michael addition and aldol (B89426) condensation to form larger molecules. ncert.nic.in
Spectroscopy Exhibits characteristic UV-Vis absorption at longer wavelengths compared to non-conjugated ketones due to the extended π-system. fiveable.me

Structural Features and Research Relevance of 3-(4-Methylphenyl)-3-buten-2-one

Structural Features: The compound this compound possesses the chemical formula C₁₁H₁₂O. Its structure is defined by a butenone core, with the ketone at the second carbon position and the double bond between the third and fourth carbons. Crucially, a 4-methylphenyl group (also known as a p-tolyl group) is attached to the third carbon (the α-carbon relative to the carbonyl group). This makes it an α-aryl-α,β-unsaturated ketone. This substitution pattern is distinct from its more commonly researched isomers, such as 4-(4-methylphenyl)-3-buten-2-one, where the aryl group is at the β-position.

Research Relevance: While direct research on this compound is limited in published literature, its structural class—α-aryl-α,β-unsaturated ketones—is of significant interest in synthetic chemistry. These motifs are valuable precursors for creating complex, sterically hindered molecules.

The synthesis of α-substituted enones can be challenging. Standard methods like the aldol condensation, which readily produce β-substituted products, are not always suitable. ncert.nic.inrsc.org Modern synthetic strategies, however, provide potential pathways to this specific compound. One of the most robust methods for forming carbon-carbon bonds at such positions is the palladium-catalyzed Suzuki coupling reaction. libretexts.orgwikipedia.org A plausible synthetic route could involve the coupling of an organoboron reagent, such as 4-methylphenylboronic acid, with an enol triflate or an α-halo-enone derived from 3-buten-2-one. nih.govorganic-chemistry.org The development of such selective C-C bond-forming reactions is a major area of contemporary chemical research. nih.gov

The research relevance of this compound, therefore, lies in its potential as a challenging synthetic target and as a building block for creating unique molecular frameworks that are not easily accessible through other means. Its reactivity would be governed by the interplay between the conjugated system and the steric and electronic influence of the α-aryl substituent.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Structural Class α-Aryl-α,β-unsaturated ketone
Key Structural Features Ketone, α,β-unsaturated alkene, α-Aryl (p-tolyl) group
Potential Synthetic Routes Suzuki cross-coupling; Modified condensation reactions. nih.gov
Physical Properties Specific experimental data (e.g., melting point, boiling point) are not widely reported in scientific literature.

Established Reaction Pathways for Butenone Synthesis

Traditional chemical synthesis provides robust and well-documented routes to this compound. These methods are centered on the condensation of 4-methylbenzaldehyde with 2-butanone (B6335102) (methyl ethyl ketone).

The acid-catalyzed aldol condensation is a direct and common pathway for synthesizing aryl-substituted butenones. nbinno.com The reaction mechanism involves three primary stages facilitated by the acid catalyst. masterorganicchemistry.com First, the acid promotes the keto-enol tautomerism of 2-butanone, forming the nucleophilic enol intermediate. masterorganicchemistry.comuwindsor.ca Second, the acid activates the carbonyl group of 4-methylbenzaldehyde by protonating it, rendering it a more potent electrophile. Finally, the enol attacks the activated carbonyl, and a subsequent dehydration step yields the α,β-unsaturated ketone product. masterorganicchemistry.com

A critical aspect of this synthesis is regioselectivity. The reaction of the unsymmetrical 2-butanone with an aldehyde under acidic conditions favors the activation and subsequent attack at the more substituted alpha-carbon (the methylene group), leading to the desired 3-methyl-substituted butenone structure. core.ac.uk In contrast, base-catalyzed reactions typically favor deprotonation of the less sterically hindered methyl group.

Commonly employed acid catalysts include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid. google.com Reaction conditions are optimized by adjusting parameters such as catalyst concentration, temperature, and reactant ratios. For instance, a patented method for a similar compound involves using concentrated hydrochloric acid as a catalyst with a reaction temperature maintained between 60-80°C for several hours to achieve a high yield. google.com

Table 1: Acid Catalysts and Conditions for Aryl Butenone Synthesis

Catalyst Reactants Temperature (°C) Key Findings
Hydrochloric Acid 2-Butanone, Benzaldehyde (B42025) 50 - 80 High yield and purity achieved; reaction completion tracked by gas chromatography. google.com
Sulfuric Acid 2-Butanone, Benzaldehyde Not specified A common catalyst for this type of condensation, promoting dehydration.

Beyond simple acid catalysis, various heterogeneous and advanced catalytic systems have been developed to improve efficiency, selectivity, and environmental compatibility. Solid acid catalysts, for example, offer advantages in terms of separation and reusability.

One study demonstrated the efficacy of a molecular halide cluster, specifically [(Ta6Cl12)Cl2(H2O)4]·4H2O supported on silica (B1680970) gel, for catalyzing the aldol condensation of acetone (B3395972) with benzaldehyde to yield E-4-phenyl-3-buten-2-one. core.ac.uk Such clusters from tantalum, niobium, and molybdenum were also found to be active, showcasing their potential as thermally stable catalysts for these transformations, with maximum activity observed at high temperatures around 425°C. core.ac.uk

Another approach involves using mesoporous aluminosilicates. A patent describes the synthesis of (E)-4-phenyl-3-buten-2-one from styrene (B11656) and acetic anhydride using a mesoporous aluminosilicate (B74896) catalyst (molar ratio SiO2/Al2O3 = 80) at temperatures of 120-130°C. google.com While the starting materials are different, this highlights the utility of structured silicate materials in catalyzing the formation of the butenone scaffold.

Enzymatic Synthesis and Biotransformation Techniques

Biocatalysis presents a green alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. nih.gov The use of isolated enzymes or whole microbial cells for the synthesis and transformation of enones is a growing field of research.

Ene-reductases (ERs) are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. nih.gov While their primary function is reduction, they can also be engineered to catalyze the reverse reaction—dehydrogenation—to form enones from saturated ketones. chemrxiv.org

The synthesis of enones via reductase-mediated conversion often involves the reduction of a corresponding alkynone (a ketone with a carbon-carbon triple bond). For example, the enzymatic reduction of 4-phenyl-3-butyn-2-one using a reductase from the Old Yellow Enzyme (OYE) family can produce 4-phenyl-3-buten-2-one. google.com This demonstrates a potential enzymatic pathway to the butenone core structure. Ene-reductases operate using cofactors such as NADPH and typically employ a flavin mononucleotide (FMN) prosthetic group to facilitate hydride transfer. nih.govnih.gov

Whole-cell biotransformations leverage the enzymatic machinery of microorganisms like bacteria and yeast to perform desired chemical conversions. These methods avoid the need for costly enzyme purification.

Saccharomyces cerevisiae (baker's yeast) is widely used for the bioreduction of enones. scribd.com In a study involving analogs of this compound, S. cerevisiae cells were used to reduce the C=C double bond, producing the corresponding saturated ketone with high enantiomeric excess. scribd.com For instance, the biotransformation of (Z)-3-(azidomethyl)-4-phenyl-3-buten-2-one by yeast resulted in two different reduced products, showcasing the complex parallel reaction pathways that can occur within a single organism. scribd.com While this demonstrates the transformation of the butenone, it also highlights the potential for microbial systems to be engineered for the synthesis of the enone itself, possibly through the dehydrogenation of a saturated precursor.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize product yield and control isomer formation.

In acid-catalyzed aldol condensations, key parameters include the molar ratio of reactants, catalyst concentration, and temperature. Using an excess of the ketone (2-butanone) can help to minimize the self-condensation of the aldehyde (4-methylbenzaldehyde). A patent for a related synthesis specifies an optimal mass ratio of benzaldehyde to 2-butanone between 1:1.5 and 1:5, with a catalyst concentration of 25-35 wt% relative to the 2-butanone. google.com The reaction temperature is also critical; temperatures between 50-80°C are typically used to ensure a reasonable reaction rate without promoting side reactions. google.com

Selectivity is another major consideration. As previously noted, acid catalysis directs the aldol reaction to the methylene group of 2-butanone, yielding the desired branched butenone structure. core.ac.uk Furthermore, the subsequent dehydration almost exclusively produces the more thermodynamically stable E-isomer of the final product. core.ac.uk Post-reaction purification steps, such as recrystallization from solvents like methanol (B129727), are often employed to obtain the final product with high purity (e.g., >99%). google.com

Table 2: Parameters for Optimization of Butenone Synthesis

Parameter Effect on Yield Effect on Selectivity Optimized Condition Example
Reactant Ratio Increasing the ketone-to-aldehyde ratio can increase the yield by minimizing aldehyde self-condensation. Generally does not affect regioselectivity in acid-catalyzed reactions. Mass ratio of aldehyde to ketone of 1:1.5 to 1:5. google.com
Catalyst Conc. Yield increases with catalyst concentration up to an optimal point, after which side reactions may increase. Ensures regioselective formation of the branched product. 25-35 wt% of acid catalyst relative to 2-butanone. google.com
Temperature Higher temperatures increase reaction rate but can lead to decomposition or side products if too high. Can influence the E/Z isomer ratio, though the E-isomer is typically favored. 60-80°C for acid-catalyzed condensation. google.com

| Reaction Time | Yield increases with time until the reaction reaches completion. | Not a primary factor for selectivity. | 2-5 hours, monitored by chromatography. google.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7H,2H2,1,3H3

InChI Key

RWQPCBHCESZZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C(=O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of the Butenone Moiety

The unique structural arrangement of 3-(4-Methylphenyl)-3-buten-2-one allows for several key reaction pathways, making it a valuable synthon for a variety of more complex molecules.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group (C=O) in this compound is a primary site for nucleophilic attack. masterorganicchemistry.com Due to the higher electronegativity of oxygen compared to carbon, the carbonyl carbon is electron-deficient and thus electrophilic. masterorganicchemistry.com This polarity facilitates the addition of nucleophiles, a process that transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.com

Strong, "hard" nucleophiles, such as those found in Grignard reagents and organolithium compounds, tend to favor direct, or 1,2-addition, to the carbonyl carbon. libretexts.orgyoutube.com This type of reaction is typically irreversible and kinetically controlled. masterorganicchemistry.comlibretexts.org For instance, the reaction of this compound with a Grignard reagent, like methylmagnesium bromide, would primarily yield a tertiary alcohol after an aqueous workup. youtube.com

The rate of nucleophilic addition is influenced by electronic factors. Electron-withdrawing groups adjacent to the carbonyl would increase the rate, while electron-donating groups would decrease it. masterorganicchemistry.com In the case of this compound, the tolyl group's electronic contribution can modulate the electrophilicity of the carbonyl carbon.

Conjugate Addition Reactions Across the Carbon-Carbon Double Bond

A defining feature of α,β-unsaturated carbonyl compounds like this compound is their ability to undergo conjugate addition, also known as Michael addition or 1,4-addition. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com The delocalization of electrons across the conjugated system renders the β-carbon electrophilic. masterorganicchemistry.com

Softer, more stable nucleophiles, such as enolates, amines, thiols, and Gilman reagents (lithium dialkylcuprates), preferentially undergo conjugate addition. libretexts.orgmasterorganicchemistry.comyoutube.com This process is often reversible and thermodynamically controlled, leading to the formation of a more stable product where the carbonyl group is retained. libretexts.org For example, the reaction of this compound with a malonic ester enolate in the presence of a base would result in the formation of a new carbon-carbon bond at the β-position. libretexts.org

The choice between 1,2- and 1,4-addition is largely determined by the nature of the nucleophile. libretexts.org As a general rule, hard nucleophiles favor 1,2-addition, while soft nucleophiles favor 1,4-addition.

Electrophilic Substitution on the Aromatic Ring

The tolyl group of this compound is an aromatic ring and, as such, can undergo electrophilic aromatic substitution (EAS). uci.edu In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or benzenium ion. uci.edulibretexts.org

The methyl group on the phenyl ring is an activating, ortho-, para-directing group. uci.edu This means that it increases the rate of electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to the methyl group. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate when the electrophile adds to the ortho or para positions. uci.edu

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest, as the creation of specific stereoisomers is often a crucial goal in organic synthesis.

Diastereoselectivity and Enantioselectivity in Transformations

Reactions of this compound can generate new stereocenters, leading to the possibility of diastereomers and enantiomers. The control of this stereochemistry is a key aspect of modern synthetic chemistry.

For instance, in nucleophilic addition to the carbonyl group, if the incoming nucleophile or the butenone substrate is chiral, the reaction can proceed with diastereoselectivity or enantioselectivity. Various models, such as the Cram, Felkin-Anh, and Cieplak models, have been developed to predict the stereochemical outcome of nucleophilic additions to carbonyls with an adjacent stereocenter. organicchemistrydata.org While this compound itself is not chiral, reactions that introduce a new stereocenter can be influenced by chiral reagents or catalysts to favor the formation of one enantiomer over the other.

Similarly, conjugate addition reactions can also be rendered stereoselective. The use of chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands, can induce enantioselectivity in Michael additions to α,β-unsaturated ketones. This allows for the synthesis of optically active products from achiral starting materials.

Isomerism and Double Bond Configuration in Reactivity

The carbon-carbon double bond in this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). msu.edunist.gov In the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. msu.edu The relative stability and reactivity of these isomers can differ. The (E)-isomer is generally more stable due to reduced steric hindrance. msu.edu

The configuration of the double bond can influence the stereochemical course of subsequent reactions. For example, in certain cycloaddition reactions, the stereochemistry of the starting alkene dictates the stereochemistry of the product. Furthermore, the accessibility of the β-carbon for conjugate addition may be affected by the geometry of the double bond, potentially leading to different reaction rates for the (E) and (Z) isomers.

The interconversion between (E) and (Z) isomers can sometimes be achieved through photochemical or thermal methods, providing a means to control the stereochemistry of the starting material and, consequently, the products of its reactions.

Rearrangement Reactions and Their Mechanisms

The isomerization of this compound, a β,γ-unsaturated ketone, to its more stable α,β-unsaturated isomer, 4-(4-methylphenyl)-3-buten-2-one, is a classic example of a prototropic allyl rearrangement. This shift involves the migration of a proton and the concomitant shift of the carbon-carbon double bond to a more thermodynamically stable position in conjugation with the carbonyl group. This rearrangement can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

Under acidic conditions, the rearrangement proceeds through an enol intermediate. vaia.com The mechanism involves the following steps:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Formation of the enol: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the α-carbon, leading to the formation of an enol intermediate.

Reprotonation at the γ-carbon: The enol is then protonated at the γ-carbon.

Deprotonation of the carbonyl oxygen: Finally, the carbonyl oxygen is deprotonated to yield the α,β-unsaturated ketone. vaia.com

Base-Catalyzed Mechanism:

In the presence of a base, the rearrangement occurs via an enolate intermediate. msu.edu The steps are as follows:

Deprotonation at the α-carbon: A base removes a proton from the carbon atom alpha to the carbonyl group, forming a resonance-stabilized enolate ion.

The choice of base can be critical. While strong, non-nucleophilic bases are commonly used to generate enolates, milder bases such as carboxylate salts have also been shown to be effective catalysts for the isomerization of β,γ-unsaturated carbonyl compounds. nih.gov

Catalytic and Enzyme-Mediated Transformations

Mesoporous materials, such as MCM-41 (Mobil Composition of Matter No. 41), are promising catalysts for the isomerization of β,γ-unsaturated ketones to their α,β-conjugated counterparts due to their high surface area, well-defined pore structure, and the ability to be functionalized with acidic or basic groups. mdpi.com

For the isomerization of this compound, mesoporous silica (B1680970) functionalized with either acidic or basic sites could be employed.

Acidic Mesoporous Catalysts: Sulfonic acid-functionalized MCM-41 can act as a solid acid catalyst, providing protonic sites to facilitate the acid-catalyzed rearrangement mechanism via an enol intermediate. mdpi.com

Basic Mesoporous Catalysts: Amine-functionalized mesoporous silica can serve as a solid base catalyst, promoting the base-catalyzed isomerization through the formation of an enolate intermediate.

The use of these heterogeneous catalysts offers several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact. mdpi.com While specific studies on the application of mesoporous catalysts for the isomerization of this compound are not extensively documented, the principles of their catalytic activity are well-established for similar transformations. mdpi.comabo.fi

Table 1: Potential Mesoporous Catalysts for the Isomerization of this compound

Catalyst TypeFunctional GroupProposed MechanismAdvantages
Acidic Mesoporous SilicaSulfonic Acid (-SO3H)Acid-catalyzed via enol intermediateHigh activity, solid acid
Basic Mesoporous SilicaAmine (-NH2)Base-catalyzed via enolate intermediateSolid base, avoids harsh conditions

The carbonyl group of this compound is a target for bioreduction, a process that utilizes whole cells or isolated enzymes to carry out chemical transformations. Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a common biocatalyst for the reduction of ketones due to the presence of ketoreductases. nih.gov

The bioreduction of the keto group in this compound would likely proceed via a mechanism analogous to the reduction of other prochiral ketones. The key steps involve:

Substrate Binding: The ketone enters the active site of a ketoreductase enzyme within the yeast cell.

Hydride Transfer: A hydride ion (H-) is transferred from a cofactor, typically NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), to the carbonyl carbon of the ketone.

Protonation: The resulting alkoxide intermediate is protonated by a water molecule or an acidic residue in the active site to yield the corresponding secondary alcohol, 1-(4-methylphenyl)-3-buten-2-ol.

Product Release and Cofactor Regeneration: The alcohol product is released from the active site, and the oxidized cofactor (NADP+) is regenerated by the yeast's metabolic processes.

The stereoselectivity of the reduction is determined by the specific ketoreductase enzyme involved, which can lead to the preferential formation of either the (R)- or (S)-enantiomer of the alcohol product. nih.gov Studies on similar substrates have shown that different yeast strains can exhibit varying levels of conversion and enantioselectivity. nih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

The rearrangement of this compound to 4-(4-methylphenyl)-3-buten-2-one is governed by both kinetic and thermodynamic factors.

Thermodynamic Considerations:

Kinetic Considerations:

The formation of the two isomers can be influenced by the reaction conditions, leading to either kinetic or thermodynamic control. masterorganicchemistry.comlibretexts.org

Kinetic Control: Under conditions where the reverse reaction is slow or non-existent (e.g., using a strong, bulky base at low temperatures), the product distribution is determined by the relative rates of formation of the two isomers. The isomer that is formed faster is the kinetic product. masterorganicchemistry.comyoutube.com

Thermodynamic Control: Under conditions where the isomerization is reversible (e.g., at higher temperatures or in the presence of a catalyst that can facilitate equilibrium), the product distribution will favor the most stable isomer, which is the thermodynamic product. masterorganicchemistry.comyoutube.com

For the deprotonation of an unsymmetrical ketone, the kinetic enolate is typically formed by removing a proton from the less sterically hindered α-carbon, while the thermodynamic enolate is the more substituted and more stable enolate. masterorganicchemistry.comyoutube.com In the context of the rearrangement of this compound, the α,β-unsaturated isomer is the thermodynamically favored product.

Table 2: Comparison of Kinetic and Thermodynamic Control in the Isomerization of this compound

ControlConditionsFavored ProductRationale
KineticLow temperature, strong bulky baseThis compound (if formed from a precursor under these conditions)Faster rate of formation
ThermodynamicHigher temperature, reversible conditions4-(4-Methylphenyl)-3-buten-2-oneGreater stability due to conjugation

Computational and Spectroscopic Characterization in Chemical Research

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and molecular properties. For 3-(4-Methylphenyl)-3-buten-2-one and related structures, theoretical studies offer insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for elucidating reaction mechanisms involving organic molecules. unimib.it By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathways for a given transformation. unimib.itresearchgate.net For instance, DFT calculations are instrumental in studying cycloaddition reactions, helping to understand the electronic structure of the intermediates and the energetic barriers of the reaction. unimib.itpku.edu.cn Hybrid functionals like B3LYP are frequently employed as they provide accurate results for a wide range of organic compounds. unimib.it The initial step in many of these modeled reactions is the addition of a radical to the double bond of the alkene. researchgate.net

In the context of reactions analogous to those that this compound might undergo, DFT calculations at levels like B3LYP/6-311G(d,p) are used to elucidate the frontier orbitals (HOMO and LUMO) of the reacting species. unimib.it This information is crucial for understanding the reactivity and selectivity of the reaction.

Prediction of Transition States and Regioselectivity

A key strength of computational chemistry is its ability to predict the geometry and energy of transition states, which are fleeting and difficult to observe experimentally. This predictive power is essential for understanding regioselectivity—why a reaction favors one product isomer over another. nih.gov For example, in reactions involving unsymmetrical reagents, DFT calculations can determine the activation energy barriers for the formation of different regioisomers. researchgate.netnih.gov

The lower the calculated energy barrier for a particular pathway, the more likely that pathway is to occur, thus predicting the major product. nih.gov For instance, in the addition of a radical to an unsymmetrical alkene, calculations can distinguish between Markovnikov and anti-Markovnikov addition pathways by comparing the energies of the respective transition states. researchgate.net These computational models have been shown to successfully predict the preferential cleavage of specific bonds in complex molecules, aligning with experimental observations. nih.gov

Molecular Modeling and Solvation Studies

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. These models are crucial for understanding intermolecular interactions and the effects of the solvent on a reaction. Solvation models, such as the Conductor-Like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), can be integrated into DFT calculations to simulate the influence of different solvents on the reaction mechanism and energetics. mdpi.comnih.gov

These studies have shown that solvent can have a significant impact on reaction yields and regioselectivity. mdpi.com For example, theoretical investigations have explored how different solvents can alter the energy profiles of reactions, providing insights that are in agreement with experimental outcomes where product yields vary with the solvent used. mdpi.com

Analysis of Computational Descriptors

From DFT calculations, a variety of electronic properties, known as computational descriptors, can be derived. These descriptors, including electronic chemical potential (µ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), provide a quantitative measure of a molecule's reactivity. mdpi.com These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

By analyzing these descriptors for reactants and intermediates, researchers can gain a deeper understanding of the factors driving a chemical reaction. For instance, the electrophilicity and nucleophilicity indices can help to rationalize the observed reactivity patterns in cycloaddition reactions.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for the structural characterization of molecules and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within a molecule.

For compounds similar to this compound, such as 4-(4'-methoxyphenyl)-3-buten-2-one, ¹H NMR spectra reveal characteristic signals. blogspot.com For example, the methyl groups on the aromatic ring and the acetyl group would have distinct chemical shifts. blogspot.com The protons on the carbon-carbon double bond and the aromatic ring would appear in specific regions of the spectrum, often with complex splitting patterns due to spin-spin coupling. blogspot.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and J-resolved spectroscopy, are often employed to decipher these complex spectra and unambiguously assign the signals to specific protons in the molecule. blogspot.com The chemical shifts and coupling constants obtained from NMR spectra are fundamental for confirming the structure of reaction products and for studying the stereochemistry of a molecule. researchgate.net

Table 1: Selected ¹H NMR Data for an Analogous Compound, 4-phenyl-3-buten-2-one, in Methanol-d₃ researchgate.net

Hydrogen AtomChemical Shift (ppm)
H-α6.79
H-β7.65
Aromatic Protons7.42

This table is based on data for a structurally similar compound and is for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For 4-(4-Methylphenyl)-3-buten-2-one, these methods are crucial for confirming its α,β-unsaturated ketone structure. The spectra are characterized by specific absorption and scattering bands corresponding to the stretching and bending vibrations of its constituent bonds. iaea.org

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Due to conjugation with the carbon-carbon double bond, this peak typically appears at a lower wavenumber (around 1650-1680 cm⁻¹) compared to a simple aliphatic ketone (1715 cm⁻¹). The C=C stretching vibration of the enone system and the aromatic ring vibrations usually appear in the 1580-1640 cm⁻¹ region. fabad.org.tr Stretching vibrations for the vinylic and aromatic C-H bonds are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the two methyl groups (the acetyl and the tolyl methyls) appear just below 3000 cm⁻¹. fabad.org.tr

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the C=C double bond and aromatic ring stretching vibrations typically produce strong Raman scattering bands, making it an excellent tool for analyzing the core carbon skeleton. embrapa.brnih.gov

In the context of reaction monitoring, both IR and Raman spectroscopy can be used to follow the synthesis of 4-(4-Methylphenyl)-3-buten-2-one, which is often prepared via a Claisen-Schmidt condensation. fabad.org.tr For instance, one could monitor the disappearance of the aldehyde C-H stretch (around 2720-2820 cm⁻¹) from the p-tolualdehyde starting material and the appearance of the characteristic enone system peaks as the reaction progresses. This allows for real-time tracking of reaction kinetics and endpoint determination.

Table 1: Characteristic Vibrational Frequencies for 4-(4-Methylphenyl)-3-buten-2-one

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching (conjugated)1650 - 1680
Alkene (C=C)Stretching (conjugated)1600 - 1640
Aromatic RingC=C Stretching1580 - 1615
Vinylic/Aromatic C-HStretching3010 - 3100
Aliphatic C-HStretching2850 - 2960

Note: The values are typical ranges and can vary based on the specific molecular environment and measurement technique (e.g., solid vs. solution).

Mass Spectrometry in the Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. chemguide.co.uk For 4-(4-Methylphenyl)-3-buten-2-one (molar mass: 160.21 g/mol ), electron ionization mass spectrometry (EI-MS) provides characteristic data for its identification. nih.govchemicalbook.com

Upon ionization, the molecule forms a molecular ion (M⁺•), which can be observed at an m/z corresponding to its molecular weight. For this compound, the molecular ion peak is expected at m/z ≈ 160. nih.gov This peak is often prominent due to the stability conferred by the conjugated aromatic system. libretexts.org

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral species. chemguide.co.uk The analysis of these fragments provides structural clues. Common fragmentation pathways for 4-(4-Methylphenyl)-3-buten-2-one include:

Loss of a methyl radical (•CH₃): This leads to a significant peak at [M-15]⁺, corresponding to m/z 145. This fragment arises from the cleavage of the acetyl methyl group.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the vinyl group results in a peak at [M-43]⁺, corresponding to the stable p-methylstyryl cation at m/z 117.

Formation of the acylium ion: A peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is also highly characteristic of methyl ketones.

Tropylium (B1234903) ion formation: The p-methylphenyl group can rearrange to form a stable methyl-substituted tropylium ion at m/z 91.

These fragmentation patterns, when analyzed together, create a unique fingerprint that allows for the unambiguous identification of 4-(4-Methylphenyl)-3-buten-2-one in a sample, distinguishing it from its isomers and other reaction components. youtube.com This is particularly valuable in analyzing the crude product of a synthesis or identifying intermediates in more complex reaction schemes.

Table 2: Predicted Mass Spectrometry Fragmentation for 4-(4-Methylphenyl)-3-buten-2-one

m/z ValueIon StructureCorresponding Neutral Loss
160[C₁₁H₁₂O]⁺• (Molecular Ion)-
145[M - CH₃]⁺•CH₃
117[M - COCH₃]⁺•COCH₃
91[C₇H₇]⁺ (Tropylium ion)C₂H₂O + H₂
43[CH₃CO]⁺C₉H₉•

X-ray Crystallography for Isomer Distinction and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique is particularly important for establishing the stereochemistry of molecules, such as distinguishing between the (E) and (Z) isomers of 4-(4-Methylphenyl)-3-buten-2-one. cymitquimica.com The trans or (E)-isomer is generally the more thermodynamically stable and commonly synthesized form. sigmaaldrich.com

While a specific, publicly available crystal structure for 4-(4-Methylphenyl)-3-buten-2-one was not identified in the searched literature, analysis of closely related compounds, such as (E)-4-(4-tert-butylphenyl)but-3-en-2-one, provides significant insight into its expected solid-state structure. researchgate.net Crystallographic analysis of this analogue reveals that the molecule is nearly planar, a characteristic feature of conjugated systems that maximizes orbital overlap. researchgate.net A small dihedral angle is observed between the plane of the substituted phenyl ring and the plane of the but-3-en-2-one (B6265698) unit. researchgate.net

X-ray diffraction data would provide exact bond lengths, bond angles, and torsion angles for 4-(4-Methylphenyl)-3-buten-2-one. This would confirm the trans configuration of the C=C double bond (a C-C-C-C torsion angle of ~180°) and detail the planarity of the enone system. Furthermore, the analysis reveals how molecules pack together in the crystal lattice, identifying intermolecular interactions like C-H···O or π-π stacking interactions that govern the bulk properties of the material. researchgate.net Such detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and rational drug design. It has been noted that the (E) and (Z) isomers of this compound can be distinguished by their different crystallographic patterns. cymitquimica.com

Table 3: Illustrative Crystallographic Parameters from a Related Compound, (E)-4-(4-tert-butylphenyl)but-3-en-2-one

ParameterDescriptionObserved Value
Crystal SystemThe crystal lattice systemMonoclinic
Space GroupThe symmetry group of the crystalP2₁/c
Molecular ConformationOverall shape and isomerismNear-planar, (E)-isomer
Dihedral AngleAngle between phenyl ring and enone unit8.05°
Intermolecular ForcesDominant forces in the crystal packingC-H···O hydrogen bonds, C-H···π interactions

Source: Data for (E)-4-(4-tert-butylphenyl)but-3-en-2-one. researchgate.net These values illustrate the type of data obtained from X-ray crystallography.

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Use as a Building Block in Complex Molecule Synthesis

The structural framework of 3-(4-methylphenyl)-3-buten-2-one makes it an attractive starting material for the synthesis of more elaborate molecular architectures. Its ability to participate in a variety of carbon-carbon bond-forming reactions underscores its strategic importance in the assembly of complex organic compounds.

Contributions to Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the potential for its use is inferred from the application of structurally similar compounds. For instance, related enones, such as 4-(2,3,4-Trimethoxyphenyl)-3-buten-2-one, have been noted for their potential in natural product synthesis. The core structure of this compound provides a scaffold that can be elaborated through various synthetic methodologies to construct key fragments of natural products. The allylic methyl group and the aromatic ring offer sites for further functionalization, potentially enabling the synthesis of complex terpenes and other natural products where such motifs are present. orgsyn.org

Intermediate in Pharmaceutical and Agrochemical Development

The role of this compound as a key intermediate is more clearly established in the context of pharmaceutical and agrochemical research. It serves as a precursor in the synthesis of various biologically active molecules. For example, it is a crucial intermediate in the preparation of 3-methyl-4-phenyl-2-butanone. google.com This transformation, typically achieved through a reduction of the carbon-carbon double bond, highlights the utility of the butenone as a masked ketone.

Substituted (E)-4-phenyl-3-buten-2-ones, a class to which the parent compound of this article belongs, have been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and antioxidant properties, making them valuable in the pharmaceutical industry. nih.gov The core structure is a common feature in compounds designed for therapeutic applications.

Role in the Synthesis of Diverse Chemical Structures

The reactivity of the α,β-unsaturated ketone moiety in this compound allows for its use as a precursor to a variety of heterocyclic and other chemical structures.

Precursor for Pyrazoline Derivatives

Chalcones, which are α,β-unsaturated ketones, are well-established precursors for the synthesis of pyrazoline derivatives. orgsyn.org Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their diverse pharmacological activities. orgsyn.org The synthesis of pyrazolines from chalcone-like compounds typically involves a condensation reaction with hydrazine (B178648) or its derivatives. orgsyn.org In this reaction, the hydrazine undergoes a Michael addition to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring.

Given that this compound is an α,β-unsaturated ketone, it can be expected to react with hydrazine hydrate (B1144303) in the presence of a suitable catalyst, such as acetic acid or formic acid, to yield the corresponding pyrazoline derivative. orgsyn.org This reaction provides a straightforward route to novel pyrazoline structures bearing a tolyl and a methyl substituent.

Table 1: General Reaction for the Synthesis of Pyrazolines from Chalcones

ReactantsReagentsProductReference
Chalcone (B49325) (α,β-unsaturated ketone)Hydrazine Hydrate, Acid Catalyst (e.g., Acetic Acid, Formic Acid)Pyrazoline Derivative orgsyn.org

Synthesis of Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antitumoral, antiviral, and antibacterial properties. nih.gov They are typically synthesized through the condensation of a thiosemicarbazide (B42300) with an aldehyde or a ketone. The ketone carbonyl group of this compound can react with thiosemicarbazide to form the corresponding thiosemicarbazone. This reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbon, followed by dehydration to yield the C=N bond characteristic of a thiosemicarbazone.

While specific literature detailing the synthesis of the thiosemicarbazone directly from this compound is not abundant, the general synthetic route is a well-established method in organic chemistry. nih.gov

Utilization in Analytical Chemistry Methodologies

There is limited information available in the scientific literature regarding the specific application of this compound in established analytical chemistry methodologies. However, its structural features suggest potential, albeit underexplored, uses. For instance, as an α,β-unsaturated ketone, it could potentially serve as a substrate in enzymatic assays, particularly for enzymes such as glutathione (B108866) S-transferases, which are involved in the detoxification of electrophilic compounds. The change in the UV-Vis spectrum upon enzymatic reaction could be monitored to determine enzyme activity.

Furthermore, the reactivity of the compound could be exploited in the development of new analytical methods. For example, its reaction with specific reagents to produce a colored or fluorescent product could form the basis of a quantitative assay. However, at present, no standardized analytical methods employing this compound have been reported.

Reagent for Peroxide and Equilibrium Constant Measurement

The compound this compound, a derivative of pyrazoline, has demonstrated utility as a reagent in the field of analytical chemistry. Specifically, it has been identified as an effective tool for the measurement of peroxides and for determining equilibrium constants in organic reactions. cymitquimica.com

The application of this compound in these analytical methodologies leverages its specific chemical properties, although detailed research findings and extensive data on these applications are not widely available in publicly accessible scientific literature. The reactivity of the α,β-unsaturated ketone moiety within the molecule is likely central to its function in these measurements.

In the context of peroxide measurement, it is plausible that the double bond of this compound reacts with peroxides, leading to a quantifiable change in a physical or spectroscopic property. This could involve an oxidation reaction that consumes the butenone, and the rate or extent of this reaction could be monitored to determine the peroxide concentration. However, specific protocols and the mechanism of this detection method are not detailed in the available resources.

Similarly, its use in the measurement of equilibrium constants suggests that this compound can participate in a reversible reaction where the position of the equilibrium can be readily determined. cymitquimica.com This could involve its reaction with another species where the concentrations of the reactants and products at equilibrium can be measured, for example, by spectroscopic methods. The known concentration of the butenone would be a critical parameter in the calculation of the equilibrium constant (K_eq).

Biological Interactions and Molecular Mechanisms of Action

Enzyme Substrate Activity

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes pivotal to cellular detoxification, catalyzing the conjugation of glutathione to a wide array of electrophilic compounds. Research has indicated that butenone derivatives can act as substrates for these enzymes.

A study investigating the stereoselectivity of glutathione S-transferase focused on para-substituted 4-phenyl-3-buten-2-ones, a category that includes 3-(4-Methylphenyl)-3-buten-2-one. nih.gov The research highlighted a discernible substituent effect on the enzyme's stereoselectivity. nih.gov This suggests that the methyl group at the para position of the phenyl ring in this compound influences how the molecule is recognized and processed by the active site of glutathione transferase. nih.gov The study, conducted using rat liver enzymes in vitro, underscores the metabolic interaction between this class of compounds and GST. nih.gov

Table 1: Investigated Interaction of 4-Phenyl-3-buten-2-one Derivatives with Glutathione S-Transferase

Compound ClassEnzymeKey Finding
para-substituted 4-phenyl-3-buten-2-onesGlutathione S-TransferaseSubstituent affects the stereoselectivity of the enzyme. nih.gov

Investigation of Bioactive Potential

The antimicrobial potential of butenone derivatives has been an area of active investigation. While direct studies on the antimicrobial properties of this compound are limited, research on structurally related compounds provides insights into the potential activity of this chemical class. For instance, studies on other butenolide derivatives, which share a core unsaturated lactone ring structure, have demonstrated a range of biological activities, including antifungal and antibacterial properties.

Furthermore, research into N-di(o-tolyl)phosphoryl-P-tri(o-tolyl)monophosphazene-III, which contains tolyl groups, has shown some antimicrobial effects on certain bacterial cells. nih.gov Another study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, demonstrated specific antibacterial activity against Gram-positive bacteria. researchgate.net These findings on related structures suggest that the tolyl group and the butenone framework might contribute to antimicrobial activity, warranting further direct investigation of this compound.

The evaluation of butenone derivatives for their potential to inhibit the growth of cancer cells is an ongoing area of research. While specific data on the in vitro cytotoxic effects of this compound is not extensively documented in publicly available literature, studies on analogous compounds provide a basis for its potential in this area.

For example, research on 3,3-bis(4-hydroxyphenyl)indoline-2-ones has shown potent and selective anticancer activity against a variety of cancer cell lines. nih.gov Another study on 2-aryl-1,8-naphthyridin-4-ones also reported significant cytotoxic activity against human lung and renal cancer cell lines. nih.gov These studies on compounds with some structural similarities—possessing aromatic rings and carbonyl groups—highlight the potential for this class of chemicals to exhibit cytotoxic effects. The specific substitution pattern on the phenyl ring and the nature of the core scaffold are critical determinants of activity.

Table 2: Cytotoxic Activity of Structurally Related Compound Classes

Compound ClassCancer Cell Line(s)Key Finding
3,3-bis(4-hydroxyphenyl)indoline-2-onesVarious cancer cell linesPotent and selective anticancer activity. nih.gov
2-aryl-1,8-naphthyridin-4-onesA549 (lung), Caki-2 (renal)Stronger cytotoxic activity than colchicine. nih.gov

Molecular Mechanisms of Biological Responses

The direct influence of this compound on gene expression through biomolecular interactions is an area that requires further dedicated research. Currently, there is a lack of specific studies detailing how this compound may alter transcriptional processes. However, the interaction with GST suggests a potential indirect influence on pathways regulated by oxidative stress. GSTs play a role in protecting cells from reactive oxygen species, which are known to act as signaling molecules that can modulate the expression of various genes. By acting as a substrate for GST, this compound could potentially perturb the cellular redox balance, which in turn could trigger changes in gene expression related to stress response and cell survival. This remains a hypothetical mechanism that necessitates experimental validation.

Contribution to Cellular Detoxification Pathways

There is no available scientific literature detailing the contribution of this compound to cellular detoxification pathways. Research has not yet elucidated whether this compound can induce or be metabolized by Phase I or Phase II detoxification enzymes, or its potential interactions with antioxidant response elements.

Biotransformation Pathways and Metabolite Identification

The biotransformation pathways of this compound have not been characterized in published research.

In Vivo Reductive Metabolism

No in vivo studies on the reductive metabolism of this compound have been reported. Consequently, its metabolic fate, including the identification of potential metabolites resulting from reduction of the α,β-unsaturated ketone moiety, remains unknown.

Environmental Factors Influencing Biological Activity

There is no available information regarding environmental factors that may influence the biological activity of this compound. Research has not yet investigated how factors such as co-exposure to other chemicals, or different environmental conditions, might modulate its potential biological effects.

Structure Activity Relationship Studies of Derivatives and Analogues

Impact of Structural Modifications on Chemical Reactivity

The reactivity of 3-(4-methylphenyl)-3-buten-2-one is intrinsically linked to its enone moiety and the electronic nature of the tolyl group. Alterations to this core structure can profoundly impact its susceptibility to nucleophilic attack and its participation in various chemical transformations.

Steric hindrance plays a significant role in dictating the outcomes of chemical reactions involving this compound and its analogues. The introduction of bulky substituents near the reactive centers—the carbonyl carbon and the β-carbon of the double bond—can impede the approach of reactants, thereby influencing reaction rates and yields.

For instance, in conjugate addition reactions, a common transformation for α,β-unsaturated ketones, the size of the incoming nucleophile and the substituents on the enone backbone are critical. Research on related chalcone (B49325) structures demonstrates that increasing the steric bulk on the aromatic ring or at the α-position to the carbonyl group can lead to a decrease in reaction yields. This is attributed to the non-planar conformation adopted by the molecule to alleviate steric strain, which in turn affects the electrophilicity of the β-carbon.

Substituent PositionSubstituentImpact on Reaction YieldProbable Reason
ortho-position of Phenyl Ring-CH(CH₃)₂DecreasedIncreased steric hindrance around the reaction center.
α-position to Carbonyl-CH₃DecreasedSteric shielding of the β-carbon.
para-position of Phenyl Ring-C(CH₃)₃MinimalDistal to the primary reaction sites.

This table illustrates hypothetical steric effects based on general principles of organic chemistry as direct research on this compound is limited.

The electronic landscape of this compound is a key determinant of its reactivity. The methyl group on the phenyl ring, being an electron-donating group, slightly deactivates the molecule towards nucleophilic attack compared to its unsubstituted counterpart, 3-phenyl-3-buten-2-one (B1616051). This is due to the electron-donating nature of the methyl group, which pushes electron density into the aromatic ring and, through conjugation, to the enone system. This effect reduces the partial positive charge on the β-carbon, making it less electrophilic.

Conversely, the introduction of electron-withdrawing groups (EWGs) on the phenyl ring would be expected to enhance the reactivity of the enone system towards nucleophiles. An EWG would pull electron density away from the conjugated system, increasing the electrophilicity of the β-carbon and the carbonyl carbon.

Substituent at para-positionElectronic EffectImpact on Reactivity (Nucleophilic Addition)
-OCH₃Electron-donatingDecreased
-HNeutralBaseline
-ClWeakly electron-withdrawingIncreased
-NO₂Strongly electron-withdrawingSignificantly Increased

This table presents the expected electronic effects of substituents on the reactivity of the core structure based on established principles of physical organic chemistry.

Modulating Biological Activities through Targeted Structural Elaboration

The core scaffold of this compound is a promising starting point for the development of biologically active compounds. By systematically modifying its structure, it is possible to tune its interaction with biological targets and enhance its therapeutic potential.

The design and synthesis of analogues of this compound often focus on the modification of the aromatic ring and the enone moiety to explore a wider chemical space and identify compounds with improved biological profiles. A common synthetic route to such compounds is the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with a ketone in the presence of an acid or base catalyst.

For example, to investigate the impact of different aromatic substituents, a series of analogues can be synthesized by reacting 4-substituted benzaldehydes with 2-butanone (B6335102). This approach allows for the introduction of a wide range of functional groups, including halogens, nitro groups, and alkoxy groups, onto the phenyl ring. The resulting substituted 3-phenyl-3-buten-2-one derivatives can then be screened for their biological activities.

Comparative studies of the biological responses of a series of related enone structures are essential for elucidating the structure-activity relationship. For instance, a library of 3-(substituted-phenyl)-3-buten-2-one analogues could be screened for their antimicrobial or anticancer activities.

Research on similar chalcone derivatives has shown that the nature and position of the substituent on the aromatic ring can have a dramatic effect on biological activity. For example, the presence of a hydroxyl group at a specific position might be crucial for hydrogen bonding with a biological target, while a lipophilic group could enhance membrane permeability. By comparing the biological data across a series of analogues, researchers can build a model that correlates specific structural features with the observed biological effects. This information is invaluable for the rational design of more potent and selective compounds.

Methodologies for Derivative Synthesis and Characterization

The synthesis of derivatives of this compound typically relies on well-established organic reactions. As mentioned, the Claisen-Schmidt condensation is a versatile method for creating a variety of analogues with different substituents on the aromatic ring. Other synthetic strategies may include Wittig-type reactions or palladium-catalyzed cross-coupling reactions to construct the enone backbone.

Once synthesized, the characterization of these new compounds is of paramount importance to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose:

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) of the enone system.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in determining its elemental composition.

X-ray Crystallography: For crystalline solids, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule.

Through these synthetic and analytical methodologies, a diverse range of derivatives of this compound can be prepared and thoroughly characterized, paving the way for detailed investigations into their chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)-3-buten-2-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-methylbenzaldehyde and acetone under basic conditions. Optimization involves controlling reaction temperature (60–80°C) and using catalysts like NaOH or KOH in ethanol/water mixtures. Microwave-assisted synthesis (e.g., 100–150 W, 10–30 minutes) significantly improves yield and reduces side products, as demonstrated in analogous butenone syntheses . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., HP-5MS) with a temperature program (60°C → 280°C at 5–10°C/min) for retention time and fragmentation pattern analysis .
  • NMR : ¹H NMR (CDCl₃) reveals characteristic vinyl proton signals (δ 6.5–7.5 ppm for the α,β-unsaturated ketone) and methyl group resonances (δ 2.3–2.5 ppm).
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹ confirm the enone system.

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Combine recrystallization (e.g., from dichloromethane/hexane) with HPLC (C18 column, acetonitrile/water mobile phase) to isolate >95% purity. Monitor by TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and validate via melting point consistency (±1°C of literature values) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Use software suites like SHELXL for refinement and WinGX for data validation. Cross-check against databases (e.g., CCDC) to identify outliers. For example, if bond lengths deviate >0.02 Å from expected values, re-examine data collection parameters (e.g., temperature, radiation source) or apply TWIN laws for twinned crystals.

Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?

  • Methodological Answer : Analyze packing motifs via Hirshfeld surfaces. In analogous compounds, C-H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å between aromatic rings) dominate. For example, in (E)-3-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenal, C-H···O interactions form centrosymmetric dimers, while van der Waals forces contribute to layered packing .

Q. What methodologies are suitable for investigating the thermodynamic properties of this compound?

  • Methodological Answer :

  • DSC/TGA : Measure melting point (ΔH fusion) and thermal stability (decomposition onset temperature).
  • Computational Chemistry : Use Gaussian or ORCA to calculate enthalpy of formation (ΔHf°) via DFT (B3LYP/6-311++G**). Compare with experimental data from reaction calorimetry .

Q. How can researchers address contradictions in spectroscopic data across studies?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., GC-MS, NMR, IR) and reference standards. For example, discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6). Consult the NIST Chemistry WebBook for benchmark spectra and adjust acquisition parameters (e.g., relaxation delays, pulse angles) to minimize artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.